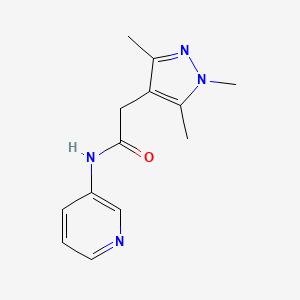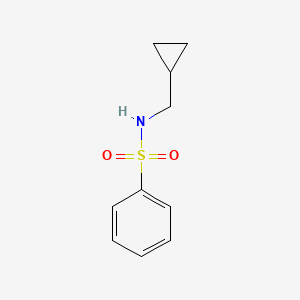![molecular formula C14H15N3O6S2 B7538376 N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MNBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a subject of interest in the scientific community.
Wirkmechanismus
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in target cells. In cancer cells, MNBS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In bacteria, MNBS is believed to inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth.
Biochemical and Physiological Effects:
MNBS has been shown to have a range of biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, MNBS has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In bacteria, MNBS has been shown to inhibit cell division and cause cell death.
Vorteile Und Einschränkungen Für Laborexperimente
MNBS has several advantages for use in lab experiments, including its high potency and selectivity for target cells or organisms. MNBS is also relatively stable and can be easily synthesized in large quantities. However, MNBS also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Zukünftige Richtungen
There are several future directions for research on MNBS, including further investigation of its potential applications in medicine, agriculture, and environmental science. In medicine, MNBS could be further studied as a potential drug candidate for the treatment of cancer and bacterial infections. In agriculture, MNBS could be further studied as a potential herbicide or pesticide. In environmental science, MNBS could be further studied as a potential agent for the removal of heavy metals from contaminated soil and water. Additionally, further research is needed to fully understand the mechanism of action of MNBS and its potential side effects.
Synthesemethoden
The synthesis of MNBS involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonic acid, which leads to the formation of MNBS. The synthesis of MNBS is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
MNBS has been studied extensively for its potential applications in various scientific fields. In medicine, MNBS has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. MNBS has also been studied for its antibacterial properties, and it has been found to be effective against a range of bacterial strains.
In agriculture, MNBS has been investigated as a potential herbicide, as it has been shown to inhibit the growth of weeds. MNBS has also been studied for its potential use in environmental science, as it has been shown to be effective in removing heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-10-3-8-13(17(18)19)9-14(10)25(22,23)16-12-6-4-11(5-7-12)15-24(2,20)21/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKZPQZFNLWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)


![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)
![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)

![N~1~-{4-[2-(3-hydroxyanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B7538355.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)

![4-{4-[(4-methoxyphenyl)amino]quinazolin-2-yl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7538378.png)
